molecular formula C29H34N4O5S B12288036 1,3-thiazol-5-ylmethyl N-[5-(2,5-dioxo-4-propan-2-ylimidazolidin-1-yl)-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate

1,3-thiazol-5-ylmethyl N-[5-(2,5-dioxo-4-propan-2-ylimidazolidin-1-yl)-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate

Cat. No.: B12288036
M. Wt: 550.7 g/mol
InChI Key: CDGZDJUYEAMJKJ-UHFFFAOYSA-N
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Description

Des(isopropylthiazolyl) Hydantoin Ritonavir: is a derivative of Ritonavir, an antiretroviral medication used to treat and prevent HIV/AIDS. This compound is characterized by its molecular formula C29H34N4O5S and a molecular weight of 550.67 g/mol . It is primarily used in research settings, particularly in the study of viral infections and proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Des(isopropylthiazolyl) Hydantoin Ritonavir involves multiple steps, starting with the preparation of the hydantoin and thiazolyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. The reaction typically requires controlled temperatures and the use of solvents like chloroform, DMSO, or methanol .

Industrial Production Methods: Industrial production of Des(isopropylthiazolyl) Hydantoin Ritonavir follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is often produced in solid form and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions: Des(isopropylthiazolyl) Hydantoin Ritonavir undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms .

Scientific Research Applications

Des(isopropylthiazolyl) Hydantoin Ritonavir has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Des(isopropylthiazolyl) Hydantoin Ritonavir involves the inhibition of the HIV protease enzyme. This enzyme is crucial for the cleavage of viral polyproteins into functional proteins necessary for viral replication. By inhibiting this enzyme, the compound prevents the maturation of viral particles, thereby reducing the viral load in infected individuals .

Comparison with Similar Compounds

Uniqueness: Des(isopropylthiazolyl) Hydantoin Ritonavir is unique due to its specific structural modifications, which may enhance its binding affinity and inhibitory activity against the HIV protease enzyme. These modifications also make it a valuable tool in research settings for studying the structure-activity relationships of protease inhibitors .

Properties

Molecular Formula

C29H34N4O5S

Molecular Weight

550.7 g/mol

IUPAC Name

1,3-thiazol-5-ylmethyl N-[5-(2,5-dioxo-4-propan-2-ylimidazolidin-1-yl)-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate

InChI

InChI=1S/C29H34N4O5S/c1-19(2)26-27(35)33(28(36)32-26)22(13-20-9-5-3-6-10-20)15-25(34)24(14-21-11-7-4-8-12-21)31-29(37)38-17-23-16-30-18-39-23/h3-12,16,18-19,22,24-26,34H,13-15,17H2,1-2H3,(H,31,37)(H,32,36)

InChI Key

CDGZDJUYEAMJKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(=O)N(C(=O)N1)C(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O

Origin of Product

United States

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